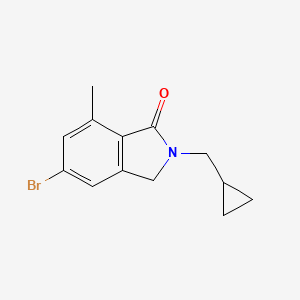
5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the isoindolone ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one can be compared with other isoindolone derivatives. Similar compounds include:
- 5-Bromo-2,3-dihydro-1H-isoindol-1-one
- 7-Methyl-2-cyclopropylmethyl-2,3-dihydro-isoindol-1-one These compounds share structural similarities but may differ in their biological activities and chemical properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H14BrNO |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
5-bromo-2-(cyclopropylmethyl)-7-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C13H14BrNO/c1-8-4-11(14)5-10-7-15(6-9-2-3-9)13(16)12(8)10/h4-5,9H,2-3,6-7H2,1H3 |
InChI Key |
HEFLGWGPLOFZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)N(C2)CC3CC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


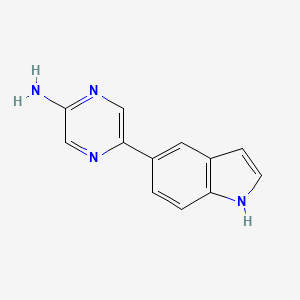
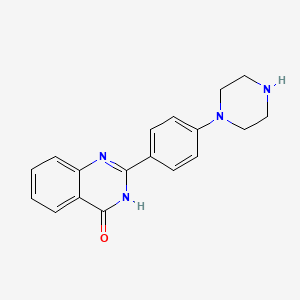
![4-(3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)butan-1-ol](/img/structure/B8540928.png)
![2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol](/img/structure/B8540932.png)
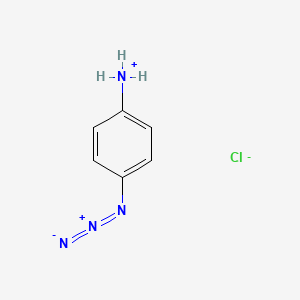
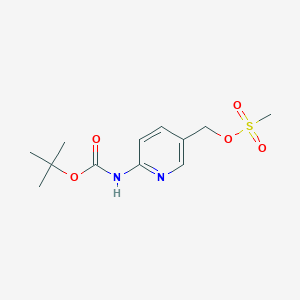

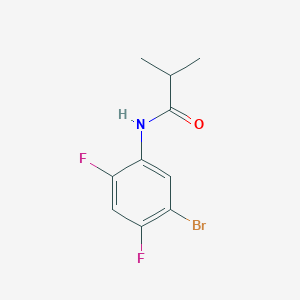
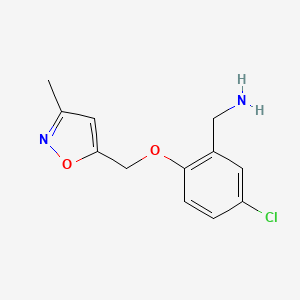
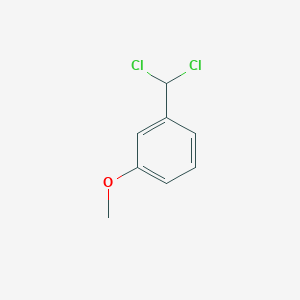
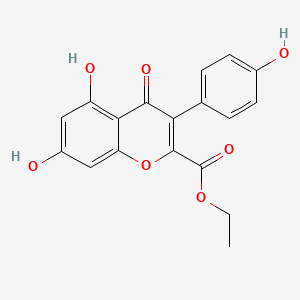
![1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8540988.png)
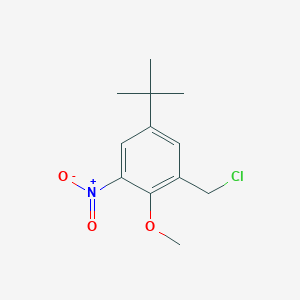
![1h-Indole,3-[2-[4-(4-bromophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8540997.png)
